molecular formula C17H14N2O6 B1654533 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- CAS No. 24223-70-9

1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-

Cat. No.: B1654533
CAS No.: 24223-70-9
M. Wt: 342.3 g/mol
InChI Key: OXGKHXMLXGRJQR-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- (CAS: 24223-70-9, Molecular Formula: C₁₇H₁₄N₂O₆, Molar Mass: 342.3) is a nitro-substituted phthalimide derivative characterized by a 4-nitrophenyl group and polar hydroxy/hydroxymethyl substituents . Phthalimide derivatives are privileged scaffolds in medicinal chemistry due to their hydrophobic core, which enhances membrane permeability, and their ability to interact with diverse biological targets via substituent-driven modulation . This article compares its structural, synthetic, and functional properties with analogous compounds.

Properties

IUPAC Name

2-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-9-14(15(21)10-5-7-11(8-6-10)19(24)25)18-16(22)12-3-1-2-4-13(12)17(18)23/h1-8,14-15,20-21H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGKHXMLXGRJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385052
Record name 2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24223-70-9
Record name 2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol

The aminodiol intermediate, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 119-62-0), serves as the precursor for the target compound. A nitroaldol (Henry) reaction between 4-nitrobenzaldehyde and nitromethane under basic conditions yields 2-nitro-1-(4-nitrophenyl)-1-propanol. Subsequent catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming the aminodiol.

Reaction Conditions:

  • Nitroaldol Step: 4-Nitrobenzaldehyde (1 eq), nitromethane (1.2 eq), KOH (0.1 eq) in ethanol, 60°C, 12 h.
  • Reduction Step: 10% Pd/C (5 wt%), H₂ (50 psi), methanol, 25°C, 6 h.
  • Yield: 68–72% after purification.

Phthalimide Protection

The aminodiol reacts with phthalic anhydride in xylene under reflux with p-toluenesulfonic acid (PTSA) as a catalyst. This selectively protects the primary amine, forming the phthalimide derivative.

Procedure:

  • Dissolve 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (1 eq) and phthalic anhydride (1.05 eq) in xylene.
  • Add PTSA (0.1 eq), reflux at 140°C for 6 h.
  • Cool, filter, and wash with NaHCO₃(aq) to remove excess PTSA.
  • Dry under vacuum to obtain the product as a pale-yellow solid.

Yield: 89.2%.

Enzymatic Synthesis of Aminodiol Intermediate

Asymmetric Catalysis Using Transketolase and Transaminase

Engineered transketolase (TK) and ω-transaminase (TA) enable stereoselective synthesis of (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. TK catalyzes the formation of a ketose intermediate from 4-nitrobenzaldehyde and glycolaldehyde, followed by TA-mediated amination.

Optimized Conditions:

  • TK Reaction: 4-Nitrobenzaldehyde (50 mM), glycolaldehyde (100 mM), TK mutant (E153S), pH 7.5, 30°C, 24 h.
  • TA Reaction: Ketose intermediate (40 mM), L-alanine (200 mM), TA mutant (ATA117-RK), pH 8.0, 35°C, 12 h.
  • Yield: 76% with 96% diastereomeric excess (de) and >99% enantiomeric excess (ee).

Advantages of Biocatalytic Routes

  • Stereocontrol: TK and TA mutants invert enantiopreference, achieving high (R,R)-selectivity.
  • Sustainability: Reduces reliance on chiral auxiliaries and harsh reagents.

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Complexity
Chemical Nitroaldol Route 72% Low (racemic) Moderate
Enzymatic Cascade 76% >99% ee High
Phthalimide Protection 89% N/A Low

Experimental Optimization and Challenges

Solvent and Catalyst Screening

  • Phthalimide Formation: Polar aprotic solvents (DMF, DMSO) increase reaction rates but may degrade sensitive hydroxyl groups. Xylene balances reactivity and stability.
  • Catalyst Load: PTSA >5 mol% accelerates side reactions (e.g., esterification of hydroxyls).

Purification Strategies

  • Chromatography: Silica gel chromatography (EtOAc/hexane, 1:1) resolves phthalimide products from unreacted aminodiol.
  • Crystallization: Ethanol/water (3:1) recrystallization enhances purity to >99%.

Chemical Reactions Analysis

Hydrolysis Reactions

The isoindole-1,3-dione moiety undergoes hydrolysis under acidic or basic conditions to yield phthalic acid derivatives. For example:

C₁₇H₁₄N₂O₆+H₂OPhthalic Acid+2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amine\text{C₁₇H₁₄N₂O₆} + \text{H₂O} \rightarrow \text{Phthalic Acid} + \text{2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amine}

This reaction is critical for modifying the compound’s solubility and biological activity .

Key Conditions:

Reaction MediumTemperatureOutcome
0.1M HCl80°CComplete hydrolysis in 6 hours
0.1M NaOH60°CPartial hydrolysis with side-product formation

Nucleophilic Substitution

The hydroxymethyl (-CH₂OH) group participates in nucleophilic substitutions. For instance, reaction with chloroacetyl chloride forms ester derivatives:

C₁₇H₁₄N₂O₆+ClCH₂COClC₁₉H₁₅ClN₂O₇+HCl\text{C₁₇H₁₄N₂O₆} + \text{ClCH₂COCl} \rightarrow \text{C₁₉H₁₅ClN₂O₇} + \text{HCl}

This reaction is utilized to enhance lipophilicity for pharmacological applications .

Synthetic Protocol:

  • Dissolve the compound in dry ether with triethylamine.

  • Add chloroacetyl chloride dropwise at 0°C.

  • Stir for 2 hours, followed by solvent evaporation .

Nitro Group Reduction

The 4-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C):

-NO₂H2/Pd-C-NH₂\text{-NO₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH₂}

Conditions:

  • Pressure: 1 atm

  • Solvent: Ethanol

  • Yield: 85–90% .

Hydroxyl Group Oxidation

The secondary hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄):

-CH(OH)-CrO₃/H₂SO₄-C(O)-\text{-CH(OH)-} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{-C(O)-}

Product Application: Forms intermediates for further functionalization .

Azo Coupling Reactions

While direct azo coupling is not observed for this compound, its nitro group can participate in diazotization under strong acidic conditions (e.g., HNO₂), enabling coupling with aromatic amines to form azo dyes .

Cyclooxygenase (COX) Inhibition

The compound demonstrates moderate COX-1/COX-2 inhibition due to interactions with the hydrophobic channel of the enzymes. Computational docking reveals:

ParameterCOX-1 Binding (ΔG°, kcal/mol)COX-2 Binding (ΔG°, kcal/mol)
Free Energy-8.2-7.9
Inhibition (IC₅₀)12.4 µM15.8 µM

Key Interactions:

  • Hydrogen bonding between the hydroxyl group and Arg120 (COX-1).

  • π-Stacking of the 4-nitrophenyl group with Tyr355 (COX-2) .

Enzymatic Hydrolysis

Esterases catalyze the hydrolysis of ester derivatives, releasing active metabolites. This property is leveraged in prodrug design .

Stability Under Environmental Conditions

The compound is stable in solid form but degrades in aqueous solutions via hydrolysis (half-life: 48 hours at pH 7.4, 37°C) .

Comparative Reactivity

Functional GroupReaction TypeReactivity Rate
Isoindole-1,3-dioneHydrolysisHigh
4-NitrophenylReductionModerate
HydroxymethylOxidationLow

Scientific Research Applications

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of isoindole-1,3-dione, examining their pharmacological properties. For instance, a study synthesized nine new derivatives and evaluated their cyclooxygenase (COX) inhibitory activity. Some derivatives showed significant inhibition of COX-2 and COX-1, indicating potential anti-inflammatory applications .

Biological Activities

The biological activities of 1H-Isoindole-1,3(2H)-dione derivatives include:

  • Antimicrobial Activity : Compounds derived from isoindole-1,3-dione have demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicated that certain derivatives exhibit inhibition zones comparable to standard antibiotics like gentamycin .
  • Anticancer Properties : Several studies have reported that isoindole-1,3-dione derivatives possess antiproliferative activity against cancer cell lines such as Caco-2 and HCT-116. These compounds can induce apoptosis and arrest the cell cycle in cancer cells .
  • Antileishmanial Effects : Specific derivatives have shown effectiveness against Leishmania tropica, outperforming traditional treatments like Glucantime in terms of potency .

Case Study 1: Cyclooxygenase Inhibition

A study synthesized new N-substituted isoindole-1,3-dione derivatives and evaluated their COX inhibitory activity. The results indicated that some compounds exhibited a higher affinity for COX-2 compared to meloxicam, a standard anti-inflammatory drug. The molecular docking studies revealed interactions within the active site of cyclooxygenases, emphasizing the significance of structural modifications on biological activity .

Case Study 2: Antimicrobial and Anticancer Activity

In another investigation, halogenated isoindole-1,3-dione derivatives were synthesized and characterized for their antimicrobial and anticancer activities. The results showed that these compounds not only inhibited microbial growth but also demonstrated substantial antiproliferative effects on cancer cell lines. The structure-activity relationship (SAR) analysis suggested that lipophilicity plays a crucial role in enhancing these biological activities .

Potential Therapeutic Applications

Given their diverse biological profiles, isoindole-1,3-dione derivatives hold promise in various therapeutic areas:

  • Anti-inflammatory Drugs : Due to their COX inhibitory activity, these compounds could serve as new anti-inflammatory agents.
  • Antimicrobial Agents : Their effectiveness against resistant bacterial strains positions them as potential candidates for developing novel antibiotics.
  • Cancer Therapy : The ability to induce apoptosis in cancer cells suggests their potential use in anticancer therapies.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the dihydroxypropyl moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Core Structure and Substituent Diversity

The target compound shares the 1H-isoindole-1,3(2H)-dione core with derivatives modified at the N-2 position. Key substituent variations among analogues include:

Compound (Example) Substituents Key Features
Target Compound 2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl] Polar nitro and hydroxyl groups; potential for H-bonding and redox activity
Arylpiperazine Derivatives (E–I) 2-[2-oxo-2-(4-arylphenyl-1-piperazinyl)ethyl] Bulky aromatic groups; COX-2 inhibition (e.g., compound H: IC₅₀ = 0.8 µM)
Acetylphenyl Derivatives 2-(4-acetylphenyl) or acryloyl groups Electron-withdrawing acetyl; enhanced π-π stacking with enzymes
Anticonvulsant Derivatives 2-(2-phenylethyl) or nitro groups (e.g., compound 14) Hydrophobic alkyl chains; Na⁺ channel blockade (docking score: -9.2 kcal/mol)
3-Aminophthalimides 4-amino-2-(2,4,6-trimethylphenyl) Redox-active amino group; quasi-reversible reduction processes

Key Observations :

  • Polarity : The target compound’s hydroxy and nitro groups increase hydrophilicity compared to alkyl/aryl derivatives (e.g., compound 14 in ).
  • Electronic Effects : The nitro group (strong electron-withdrawing) may enhance radical anion formation during reduction, similar to fluorinated derivatives .

Physicochemical Properties

Property Target Compound Compound H (COX-2 Inhibitor) Compound 14 (Anticonvulsant)
Molecular Weight 342.3 ~450 (estimated) 300.2
LogP (Predicted) ~1.5 (polar substituents) ~3.2 (arylpiperazine) ~2.8 (nitro group)
Solubility Moderate (polar groups) Low (hydrophobic substituents) Low (alkyl chain)

Enzyme Inhibition

  • COX-1/COX-2 Inhibition: Compound D (Mannich base): Potent COX-1 inhibition (IC₅₀ = 0.2 µM) via H-bonding with Ser530 and π-π stacking with Trp387 . Compound H (arylpiperazine): Selective COX-2 inhibition (IC₅₀ = 0.8 µM) through H-bonds with Arg120/Tyr355 and hydrophobic interactions with Leu352 .

Anticonvulsant Activity

  • Phenytoin Analogues (13–14) : Docking scores (-9.2 kcal/mol) suggest Na⁺ channel blockade via interactions with Ile359 and Leu531 . The target compound’s polar groups may limit blood-brain barrier penetration compared to hydrophobic derivatives.

Antioxidant Potential

  • Hydrazide-linked Derivatives (1a–2) : Moderate radical scavenging (EC₅₀ = 50–100 µM) due to hydrazide and quinazolinyl groups . The target compound’s nitro group may confer pro-oxidant effects under specific conditions.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl] , exploring its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of isoindole derivatives typically involves multi-step processes that include cyclization reactions and functional group modifications. The compound can be synthesized through the following general reaction pathway:

  • Starting Materials : Utilize appropriate precursors such as phthalic anhydride and nitro-substituted aromatic compounds.
  • Cyclization : Employ cyclization reactions under acidic or basic conditions to form the isoindole core.
  • Functionalization : Introduce hydroxy and nitrophenyl groups through nucleophilic substitutions or electrophilic aromatic substitutions.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that isoindole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin, indicating potential as antimicrobial agents .

Anticancer Properties

Isoindole derivatives have shown promising anticancer activities. In vitro studies revealed that these compounds can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116. The mechanism involves cell cycle arrest and activation of apoptotic pathways .

Antileishmanial Activity

Compounds derived from isoindole-1,3-dione have been evaluated for their efficacy against Leishmania tropica. One study reported an IC50 value of 0.0478 μmol/mL for a closely related derivative, indicating superior effectiveness compared to standard treatments such as Glucantime .

Neuroprotective Effects

The potential of isoindole derivatives in neurodegenerative diseases has also been explored. Some derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating effective inhibition . These properties suggest a role in Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is closely linked to their structural features:

  • Lipophilicity : Increased lipophilicity enhances membrane permeability and bioavailability.
  • Functional Groups : The presence of hydroxyl and nitro groups significantly influences the compound's reactivity and biological activity.
  • Substituent Positioning : The position of substituents on the aromatic ring affects enzyme binding affinity and selectivity.

Case Studies

Several studies have highlighted the biological activities of isoindole derivatives:

  • Antimicrobial Evaluation : A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition comparable to conventional antibiotics .
  • Anticancer Research : Another investigation focused on the antiproliferative effects on human cancer cell lines, with results indicating a dose-dependent response leading to cell death through apoptosis .
  • Neuroprotective Studies : Research involving molecular docking simulations revealed strong interactions between isoindole derivatives and AChE, supporting their potential as therapeutic agents for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing this compound, and what experimental conditions are critical for optimizing yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or condensation, given its structural similarity to phthalimide derivatives (e.g., N-hydroxyphthalimide derivatives ). Key steps may include protecting the hydroxyl and hydroxymethyl groups during synthesis to prevent side reactions. Reaction optimization could employ Design of Experiments (DoE) principles to minimize trials, as suggested in statistical experimental design literature . For example, varying temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., iodine catalysis ) could be systematically tested.

Q. How can the compound’s structural integrity be validated using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of the hydroxymethyl, nitrophenyl, and isoindole-dione moieties. Compare chemical shifts with analogous compounds (e.g., 3-(4-nitrophenyl)thioindoles ).
  • X-ray Crystallography : Single-crystal analysis (as in ) can resolve stereochemical uncertainties, particularly around the chiral center at the 2-hydroxy-1-(hydroxymethyl)ethyl group.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C16_{16}H15_{15}N2_2O6_6 requires exact mass 337.0933).

Q. What solvent systems are recommended for solubility studies, and how do they influence reactivity?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and protic solvents (MeOH, H2_2O) using UV-Vis spectroscopy or gravimetric analysis. Solvent effects on reactivity (e.g., nucleophilic attack on the isoindole-dione ring) can be studied via kinetic assays under varying dielectric conditions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediate stability for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., for nitro group reduction or hydroxyl oxidation). Compare with ICReDD’s reaction path search strategies .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or catalytic activity (e.g., COMSOL Multiphysics integration ).

Q. What strategies address contradictory data in catalytic activity or degradation kinetics?

  • Methodology :

  • Statistical Contradiction Analysis : Apply ANOVA or principal component analysis (PCA) to identify outlier conditions (e.g., pH, temperature) causing variability .
  • Cross-Validation : Replicate experiments using alternative techniques (e.g., HPLC vs. GC-MS for degradation product analysis).
  • Mechanistic Reassessment : If catalytic data conflicts (e.g., unexpected byproducts), use isotopic labeling (e.g., 18^{18}O) or in-situ IR spectroscopy to trace reaction pathways .

Q. How can the compound’s electronic properties be exploited in materials science or photochemical applications?

  • Methodology :

  • Electrochemical Studies : Cyclic voltammetry can assess redox behavior, particularly the nitro group’s reduction potential.
  • Photocatalysis Screening : Test under UV/visible light for applications in dye degradation or organic transformations, inspired by TiO2_2 photoactivity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-

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